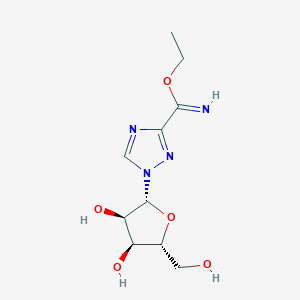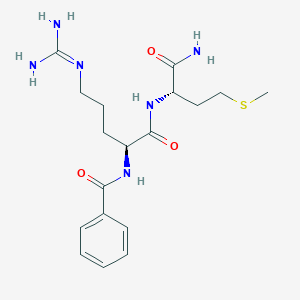
N-Benzoylarginyl-methioninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoylarginyl-methioninamide, also known as BAM, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. BAM is a derivative of the endogenous peptide hormone, ghrelin, and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
N-Benzoylarginyl-methioninamide exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). This receptor is expressed in various tissues throughout the body and is involved in the regulation of growth hormone secretion, appetite, and energy metabolism. N-Benzoylarginyl-methioninamide has been shown to activate the GHS-R, leading to the release of growth hormone and other signaling molecules.
Biochemische Und Physiologische Effekte
N-Benzoylarginyl-methioninamide has a range of biochemical and physiological effects, including the stimulation of growth hormone release, the promotion of food intake, and the regulation of energy metabolism. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Benzoylarginyl-methioninamide in lab experiments is its relative ease of synthesis and purification. Additionally, N-Benzoylarginyl-methioninamide has been shown to possess a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-Benzoylarginyl-methioninamide is its potential to induce off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are numerous future directions for the study of N-Benzoylarginyl-methioninamide. One potential avenue of research is the development of N-Benzoylarginyl-methioninamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-Benzoylarginyl-methioninamide exerts its effects and to identify potential off-target effects. Finally, the development of new N-Benzoylarginyl-methioninamide analogs with improved pharmacological properties may also be an area of future research.
Synthesemethoden
The synthesis of N-Benzoylarginyl-methioninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved to yield the desired peptide. The synthesis of N-Benzoylarginyl-methioninamide is relatively straightforward, and the peptide can be obtained in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-Benzoylarginyl-methioninamide has been the subject of numerous scientific studies due to its potential applications in various fields of study. One of the most significant applications of N-Benzoylarginyl-methioninamide is in the field of cancer research. Studies have shown that N-Benzoylarginyl-methioninamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
113849-03-9 |
|---|---|
Produktname |
N-Benzoylarginyl-methioninamide |
Molekularformel |
C18H28N6O3S |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1 |
InChI-Schlüssel |
OBQHDGOHGZQEHX-KBPBESRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
SMILES |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Synonyme |
Bz-Arg-Met-NH2 N-benzoylarginyl-methioninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



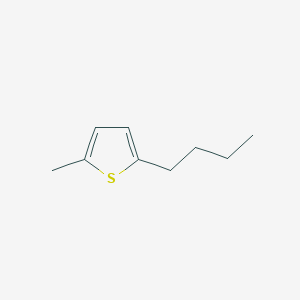
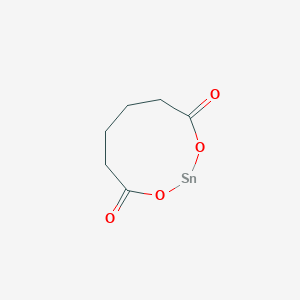
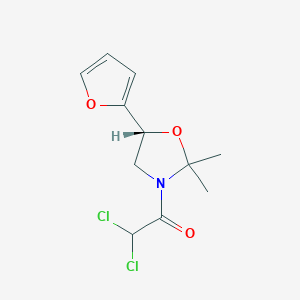
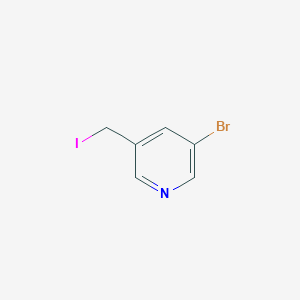
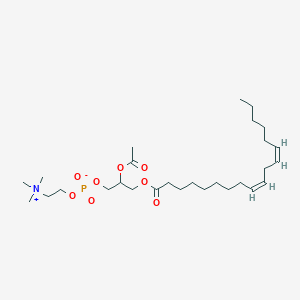
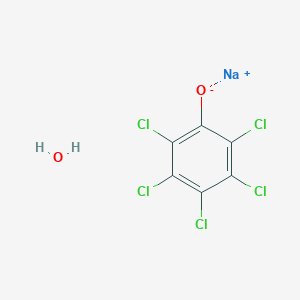
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
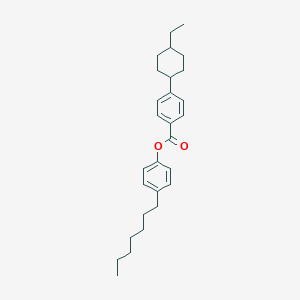
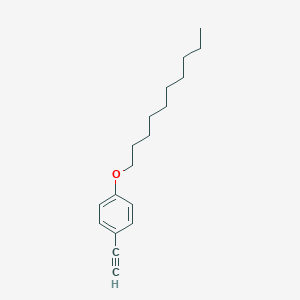
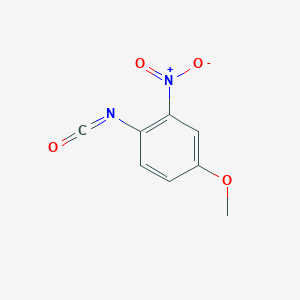
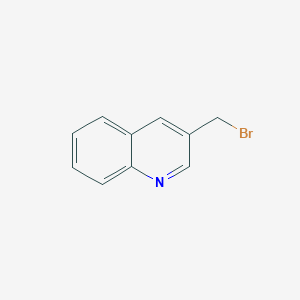
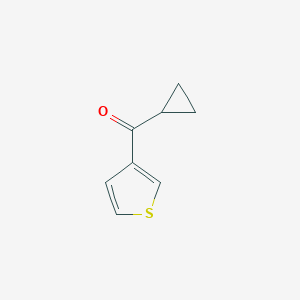
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
